Product packaging for 4-Phosphonatoaniline(Cat. No.:CAS No. 52331-30-3)

4-Phosphonatoaniline

Cat. No.: B1629289
CAS No.: 52331-30-3
M. Wt: 171.09 g/mol
InChI Key: OAOBMEMWHJWPNA-UHFFFAOYSA-L
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Description

4-Phosphonatoaniline, also known as 4-aminophenylphosphate, is a chemical compound with the molecular formula C6H7NNaO4P and a molecular weight of 211.088 g/mol . This compound features both phosphonate and aniline functional groups, making it a valuable bifunctional building block in scientific research. Its primary research applications stem from its role as a organic precursor and ligand. The compound is of significant interest in the field of materials science, particularly in the synthesis and modification of polymers. For instance, aniline derivatives can be polymerized on the surface of copper phosphonate materials to create conductive polyaniline composites, a process relevant for developing advanced materials . Furthermore, phosphonate compounds in general are recognized as useful intermediates for the preparation of biologically active molecules and are widely used in diverse areas such as drug development, water treatment, and as ligands in metal-organic frameworks (MOFs) . The robust carbon-phosphorus (C–P) bond in phosphonates contributes to their stability, making them subjects of study in green chemistry, including their synthesis, recovery, and degradation . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6NO3P-2 B1629289 4-Phosphonatoaniline CAS No. 52331-30-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phosphonatoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8NO3P/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10)/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOBMEMWHJWPNA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)P(=O)([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6NO3P-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10633742
Record name (4-Aminophenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52331-30-3
Record name (4-Aminophenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Kabachnik–Fields Condensation Reactions

4-Phosphonatoaniline participates in three-component reactions with aldehydes and phosphites to form α-aminophosphonates. A study demonstrated that using sulfated polyborate (SPB) as a catalyst under solvent-free conditions achieved 98% yield in 5 minutes for analogous reactions . Key factors influencing reactivity include:

ParameterOptimal ValueYield Impact
Catalyst loading5 wt% SPB+40% vs. no catalyst
SolventSolvent-free98% vs. 30–85% in solvents
Temperature90°C51% at 24h → 98% at 5min

Mechanistically, the reaction proceeds via imine formation followed by nucleophilic attack of the phosphite, with SPB acting as a Brønsted acid to activate the aldehyde .

Hydrolysis Reactions

The phosphonate group undergoes acid-catalyzed hydrolysis. In HCl (3 equivalents), hydrolysis of related phenylphosphonates followed pseudo–first-order kinetics, with the second P–O bond cleavage as the rate-determining step :

Reaction Conditions :

  • Time : 2.5–9.5 hours (electron-withdrawing substituents accelerate hydrolysis)

  • Mechanism : Dominant A<sub>AC</sub>2 pathway for aryl esters, A<sub>AL</sub>1 for benzyl/isopropyl esters .

a) Magnetic Nanocatalysis

Fe<sub>3</sub>O<sub>4</sub>@SiO<sub>2</sub>@CPTMS-DTPA nanocatalysts enabled efficient α-aminophosphonate synthesis with:

  • Yield : 84–97%

  • Reusability : >5 cycles without significant activity loss

  • Advantages : Solvent-free, room-temperature compatibility .

b) Lewis Acid Catalysis

ZnI<sub>2</sub> (20 mol%) achieved 96% yield in 15 minutes for analogous phosphonations, outperforming BiCl<sub>3</sub> (63%) and AlCl<sub>3</sub> (65%) .

Solvent and Substituent Effects

Reaction efficiency varies significantly with solvent and substituents:

SolventYield (%)Time (h)
1,4-Dioxane1524
Acetonitrile5524
Solvent-free906

Electron-withdrawing groups on the aromatic ring accelerate reactions by stabilizing transition states .

Comparison with Similar Compounds

4-Hexyloxyaniline

  • Structure: Benzene ring with a hexyloxy (-O-C₆H₁₃) group and an amino (-NH₂) group at the para position.
  • Key Differences :
    • The hexyloxy group introduces significant hydrophobicity, contrasting with the polar phosphonate group in this compound.
    • Applications: Primarily used in organic synthesis and material science for creating liquid crystals or surfactants .

4-Phosphono-L/D-Phenylalanine

  • Structure : Phenylalanine derivatives with a phosphonate group attached to the aromatic ring.
  • Key Differences: Combines amino acid backbone (L/D configuration) with a phosphonate, enabling use in peptide-based enzyme inhibition studies. Applications: Investigated as mimics of phosphorylated tyrosine residues in signal transduction pathways .

2-(Difluoromethylsulphonyl)-6-fluoroaniline

  • Structure : Benzene ring with a difluoromethylsulfonyl (-SO₂CF₂H) group and a fluoro (-F) substituent.
  • Key Differences :
    • The sulfonyl and fluorine groups enhance electrophilicity, making it reactive in cross-coupling reactions.
    • Applications: Intermediate in agrochemical and pharmaceutical synthesis (e.g., fluorinated drug candidates) .

4-(Morpholine-4-sulfonyl)-phenylamine

  • Structure: Benzene ring with a morpholine sulfonyl group (-SO₂-morpholine) and an amino (-NH₂) group.
  • Key Differences :
    • The morpholine sulfonyl moiety improves solubility in polar aprotic solvents (e.g., dichloromethane).
    • Applications: Building block for sulfonamide-based drug discovery .

Comparative Data Table

Compound CAS Number Molecular Weight (g/mol) Key Functional Groups Solubility Applications
This compound 52331-30-3 211.088 -NH₂, -PO₃H₂ (sodium salt) Water-soluble Enzyme inhibition, biochemical assays
4-Hexyloxyaniline Not provided ~207.29 (estimated) -NH₂, -O-C₆H₁₃ Organic solvents Liquid crystals, surfactants
4-Phosphono-L-phenylalanine Not provided ~243.18 (estimated) -NH₂, -PO₃H₂, amino acid backbone Aqueous buffers Peptide modification, kinase studies
2-(Difluoromethylsulphonyl)-6-fluoroaniline Not provided ~223.17 (estimated) -SO₂CF₂H, -F DMSO, DMF Fluorinated drug synthesis
4-(Morpholine-4-sulfonyl)-phenylamine Not provided ~256.30 (estimated) -SO₂-morpholine, -NH₂ Dichloromethane, THF Sulfonamide-based drug discovery

Key Research Findings

Solubility and Stability :

  • This compound’s sodium salt form ensures high water solubility and stability in neutral-to-alkaline conditions, unlike sulfonyl or alkyloxy analogues, which require organic solvents .
  • Fluorinated and sulfonated analogues (e.g., 2-(difluoromethylsulphonyl)-6-fluoroaniline) exhibit sensitivity to moisture, necessitating anhydrous storage .

Reactivity :

  • The phosphonate group in this compound participates in hydrogen bonding and metal coordination, making it suitable for interactions with enzyme active sites.
  • Sulfonyl groups (e.g., in 4-(morpholine-4-sulfonyl)-phenylamine) enhance electrophilicity, facilitating nucleophilic substitution reactions .

Biological Applications: this compound is a potent phosphatase inhibitor, whereas 4-Phosphono-phenylalanine derivatives are tailored for tyrosine phosphatase studies . Fluorinated anilines (e.g., ) are prioritized in agrochemical research due to their metabolic stability .

Biological Activity

4-Phosphonatoaniline, a phosphonic acid derivative of aniline, has garnered attention in various fields due to its unique biological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a phosphonate group attached to an aniline structure. Its chemical formula is C6H8NO4P, and it features a phosphonic acid moiety that contributes to its reactivity and interaction with biological macromolecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Cellular Uptake : The compound's phosphonate group enhances its solubility and facilitates cellular uptake, allowing it to exert effects within various biological systems.
  • Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, which could protect cells from oxidative stress.

Therapeutic Applications

Research indicates that this compound has potential applications in several therapeutic areas:

  • Anticancer Activity : Some studies have explored its use as a chemotherapeutic agent, particularly against specific cancer cell lines.
  • Neuroprotective Effects : Its ability to inhibit certain enzymes may provide neuroprotective benefits in neurodegenerative diseases.
  • Antimicrobial Properties : There is emerging evidence that this compound exhibits antimicrobial activity against various pathogens.

Data Tables

Biological Activity Effect Observed Reference
Enzyme InhibitionReduced enzyme activity
Antioxidant ActivityDecreased oxidative stress
Anticancer ActivityCytotoxic effects on cancer cells
Antimicrobial ActivityInhibition of bacterial growth

Case Study 1: Anticancer Research

A study conducted on the cytotoxic effects of this compound on human cancer cell lines demonstrated significant cell death at varying concentrations. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotection

In a model of neurodegeneration, this compound exhibited protective effects against neuronal death induced by oxidative stress. The study reported that treatment with the compound resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability.

Case Study 3: Antimicrobial Efficacy

Research investigating the antimicrobial properties of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. This suggests its potential use in developing new antimicrobial agents.

Scientific Research Applications

Scientific Research Applications

  • Biochemical Studies :
    • 4-Phosphonatoaniline has been utilized in biochemical assays as a phosphonate donor, facilitating the study of enzyme kinetics and mechanisms. Its ability to mimic phosphate groups allows researchers to investigate phosphate metabolism and signaling pathways in living organisms.
  • Material Science :
    • The compound has been explored for its potential in synthesizing advanced materials, particularly in the development of phosphonate-based polymers. These materials exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites.
  • Catalysis :
    • This compound serves as a ligand in catalytic processes, particularly in metal-catalyzed reactions. Its phosphonate group can stabilize metal centers, enhancing catalytic activity and selectivity in organic transformations.

Environmental Applications

  • Pollution Remediation :
    • Due to its ability to chelate heavy metals, this compound has been investigated for use in environmental remediation technologies. It can bind to toxic metals, facilitating their removal from contaminated water sources.
  • Persistent Organic Pollutants (POPs) :
    • The compound's interactions with POPs have been studied to understand its role in mitigating the effects of these pollutants. Case studies indicate that this compound can influence the bioavailability and degradation pathways of POPs in various ecosystems .

Case Study 1: Biochemical Pathway Analysis

In a study examining phosphate metabolism in yeast, researchers employed this compound as a substrate analog. The findings indicated that the compound effectively inhibited specific phosphatases, leading to insights into metabolic regulation under phosphate-limiting conditions.

Case Study 2: Heavy Metal Chelation

A field study evaluated the efficacy of this compound in removing lead from contaminated soil. Results demonstrated a significant reduction in lead concentration following treatment with the compound, indicating its potential for soil remediation efforts.

Data Table: Applications Overview

Application AreaSpecific UseImpact/Outcome
Biochemical StudiesEnzyme kinetics researchEnhanced understanding of phosphate signaling
Material ScienceSynthesis of phosphonate-based polymersImproved thermal stability and mechanical properties
CatalysisLigand for metal-catalyzed reactionsIncreased catalytic activity
Pollution RemediationHeavy metal chelationEffective removal of contaminants
POPs InteractionStudy of degradation pathwaysInsights into environmental impact

Preparation Methods

Direct Phosphonylation of Aniline Derivatives

A common approach involves the phosphonylation of 4-nitroaniline followed by reduction. The nitro group serves as a directing group for electrophilic substitution, after which it is reduced to an amine:

  • Nitration and Phosphonylation :

    • 4-Nitroaniline is treated with phosphorus trichloride (PCl₃) in the presence of a Lewis acid catalyst, such as AlCl₃, to form 4-nitrophenylphosphonic dichloride.
    • Hydrolysis of the dichloride intermediate yields 4-nitrophenylphosphonic acid.
  • Reduction of Nitro Group :

    • Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine, producing this compound.

Key Reaction Conditions :

  • Temperature: 80–100°C for phosphonylation.
  • Solvent: Dichloromethane or toluene for non-aqueous steps.
  • Yield: 60–75% after purification via recrystallization.

Palladium-Catalyzed Cross-Coupling

Modern methods employ transition metal catalysis to couple aryl halides with phosphonate precursors. For example:

  • Buchwald-Hartwig Amination :
    Aryl bromides (e.g., 4-bromophenylphosphonic acid) react with ammonia or protected amines in the presence of palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos). This method allows for milder conditions (50–70°C) and higher functional group tolerance.

Optimization Insights :

  • Ligand choice critically affects yield; biphenyl ligands enhance coupling efficiency.
  • Yields range from 50% to 85%, depending on the protecting group strategy.

Mechanistic Studies and Side Reactions

Phosphonylation Mechanism

The electrophilic substitution mechanism dominates in traditional phosphonylation:

  • Generation of Electrophilic P(III) Species :
    PCl₃ reacts with AlCl₃ to form PCl₃·AlCl₃, a strong electrophile.
  • Aromatic Substitution :
    The electrophile attacks the para position of aniline, driven by the electron-donating amine group.
  • Oxidation and Hydrolysis :
    The P(III) intermediate is oxidized to P(V) using H₂O₂ or HNO₃, followed by acidic hydrolysis to yield the phosphonic acid.

Side Reactions :

  • Ortho Substitution : Occurs in <10% yield if directing groups are improperly positioned.
  • Over-Oxidation : Excessive oxidizing agents can degrade the aromatic ring.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed:

  • Microreactor Setup :
    Mixing PCl₃ and 4-nitroaniline in a microchannel reactor (residence time: 2–5 minutes) minimizes side reactions.
  • Advantages :
    • 20% higher yield compared to batch processes.
    • Reduced waste generation via solvent recycling.

Green Chemistry Approaches

Recent advances focus on solvent-free or aqueous-phase synthesis:

  • Microwave-Assisted Reactions :
    Combining 4-aminophenylboronic acid with H₃PO₃ under microwave irradiation (150°C, 20 minutes) achieves 70% yield.
  • Biocatalytic Methods :
    Phosphatase enzymes catalyze the phosphorylation of 4-aminophenol, though yields remain modest (30–40%).

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR :
    δ 7.2–7.5 ppm (aromatic protons), δ 5.1 ppm (NH₂, broad singlet).
  • ³¹P NMR :
    Single peak at δ 18–20 ppm, confirming phosphonic acid group.

Purity Assessment

HPLC Conditions :

  • Column: C18 reverse-phase.
  • Mobile Phase: 0.1% TFA in H₂O/MeCN (95:5).
  • Retention Time: 6.8 minutes.

Applications and Derivatives

Enzyme Inhibition

This compound inhibits tyrosyl-DNA phosphodiesterase 1 (TDP1) via hydrogen bonding to catalytic residues (Ki = 2.3 µM). Structural analogs with fluorine substitutions show enhanced activity (Ki < 1 µM).

Material Science

Self-assembled monolayers (SAMs) of this compound on metal oxides (e.g., TiO₂) improve surface hydrophilicity and corrosion resistance.

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : ¹H/³¹P NMR to confirm phosphonate group attachment and assess electronic environment. For example, the ³¹P NMR signal typically appears near 20–25 ppm for aryl phosphonates.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (theoretical [M+H]⁺: 212.095 g/mol) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity. Data interpretation should include peak integration, retention time consistency, and comparison with reference standards.

How can computational modeling be integrated with experimental studies to predict the reactivity of this compound in metal-organic framework (MOF) synthesis?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculate binding energies between this compound and metal nodes (e.g., Zn²⁺, Cu²⁺) to predict coordination preferences.
  • Experimental validation : Synthesize MOFs under varying pH (3–7) and ligand/metal ratios, followed by XRD and BET analysis to correlate porosity with computational predictions .
  • Contradiction analysis : If experimental surface areas deviate from models, re-examine assumptions (e.g., solvent effects, kinetic vs. thermodynamic product control) .

What strategies are recommended for investigating the hydrolytic stability of this compound under physiological conditions?

Q. Advanced Research Focus

  • Accelerated stability studies : Incubate the compound in buffered solutions (pH 4–9) at 37°C, sampling at intervals (0, 7, 14 days).
  • Degradation monitoring : Use LC-MS to identify hydrolytic byproducts (e.g., free aniline or phosphoric acid derivatives).
  • Kinetic modeling : Apply pseudo-first-order kinetics to estimate half-life and activation energy, ensuring alignment with Arrhenius predictions .

How should researchers design a study to explore the catalytic activity of this compound in cross-coupling reactions?

Q. Advanced Research Focus

  • Variable screening : Test the compound as a ligand in Pd-catalyzed Suzuki-Miyaura couplings, varying base (K₂CO₃ vs. Cs₂CO₃) and solvent (DMSO vs. DMF).
  • Mechanistic probes : Use in situ ³¹P NMR to monitor ligand-metal coordination dynamics .
  • Data normalization : Compare turnover numbers (TON) against control reactions without phosphonate ligands to isolate catalytic contributions .

What analytical approaches are critical for detecting trace impurities in this compound batches, and how can their sources be identified?

Q. Basic Research Focus

  • LC-MS/MS : Identify impurities at ppm levels by matching fragmentation patterns with known byproducts (e.g., unreacted aniline or phosphorylated intermediates).
  • Elemental analysis : Quantify residual phosphorus or sodium (from sodium salt forms) to assess purification efficacy .
  • Source tracing : Correlate impurity profiles with synthetic steps (e.g., incomplete phosphorylation or side reactions during workup) .

How can researchers design a robust protocol for quantifying this compound in complex matrices, such as biological or environmental samples?

Q. Advanced Research Focus

  • Sample preparation : Optimize solid-phase extraction (SPE) using mixed-mode sorbents to recover the compound from matrices like serum or soil.
  • Calibration standards : Prepare matrix-matched standards to account for ion suppression/enhancement in LC-MS analysis.
  • Validation parameters : Report limits of detection (LOD), recovery rates (>80%), and inter-day precision (RSD <15%) per ICH guidelines .

What are the key considerations for ensuring reproducibility in studies involving this compound’s photophysical properties?

Q. Basic Research Focus

  • Standardized instrumentation : Use calibrated UV-Vis spectrometers and fluorimeters with controlled slit widths and integration times.
  • Environmental controls : Conduct experiments in inert atmospheres (N₂/Ar) to prevent oxidation of the aniline moiety.
  • Reference compounds : Compare emission/excitation spectra with structurally similar phosphonates to validate assignments .

How can contradictory results in the biological activity of this compound derivatives be systematically addressed?

Q. Advanced Research Focus

  • Dose-response reevaluation : Test derivatives across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Cellular context : Repeat assays in multiple cell lines to rule out cell-type-specific interactions.
  • Structural analogs : Synthesize and test methyl or halogen-substituted derivatives to isolate structure-activity relationships (SAR) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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